Lipophilicity Advantage Over 6-Methoxy Analog
The target compound exhibits an XLogP3-AA of 1.6, compared to 0.8 for its closest congener, 6-methoxy-5-methylpyridin-3-amine [1]. This calculated ΔXLogP3 of +0.8 log units translates to approximately a 6.3-fold theoretical increase in the octanol-water partition coefficient, predicting enhanced passive membrane permeability. In kinase inhibitor SAR contexts, alkoxy lipophilicity directly correlates with intracellular target engagement and CYP3A4 oxidative metabolism rates [2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 6-Methoxy-5-methylpyridin-3-amine: XLogP3-AA = 0.8 |
| Quantified Difference | ΔXLogP3 = +0.8 (target is ~6.3× more lipophilic by partition) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20); validated against experimental logP values for similar pyridin-3-amines |
Why This Matters
Procurement decisions hinge on this differential: the isopropoxy variant is the preferred intermediate when higher compound lipophilicity is required to achieve cellular potency without introducing excessive metabolic liability, as established in multisubstituted pyridin-3-amine kinase inhibitor optimization.
- [1] PubChem. (2024). Computed Properties: 6-Isopropoxy-5-methylpyridin-3-amine (CID 62475577) and 6-Methoxy-5-methylpyridin-3-amine (CID 40786903). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Establishes the quantitative relationship between ΔlogP and permeability/metabolic stability. View Source
